molecular formula C10H15F2NO4 B13556157 rac-(1R,3R)-3-({[(tert-butoxy)carbonyl]amino}methyl)-2,2-difluorocyclopropane-1-carboxylicacid,trans

rac-(1R,3R)-3-({[(tert-butoxy)carbonyl]amino}methyl)-2,2-difluorocyclopropane-1-carboxylicacid,trans

Cat. No.: B13556157
M. Wt: 251.23 g/mol
InChI Key: LIWCFXLKPQHYSL-RITPCOANSA-N
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Description

Molecular Formula: C₁₁H₁₀N₂O₂ CAS: 251.23 (Note: This appears incomplete; standard CAS numbers are 10-digit identifiers.) MDL: MFCD16686167 Structure: The compound features a cyclopropane ring substituted with two fluorine atoms (2,2-difluoro), a carboxylic acid group, and a tert-butoxycarbonyl (Boc)-protected aminomethyl group. The trans configuration indicates the spatial arrangement of substituents across the cyclopropane ring.

This fluorinated cyclopropane derivative is designed for specialized applications in medicinal chemistry and materials science. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes, while the difluorocyclopropane core contributes to metabolic resistance and conformational rigidity .

Properties

Molecular Formula

C10H15F2NO4

Molecular Weight

251.23 g/mol

IUPAC Name

(1S,3S)-2,2-difluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H15F2NO4/c1-9(2,3)17-8(16)13-4-5-6(7(14)15)10(5,11)12/h5-6H,4H2,1-3H3,(H,13,16)(H,14,15)/t5-,6+/m1/s1

InChI Key

LIWCFXLKPQHYSL-RITPCOANSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1[C@H](C1(F)F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCC1C(C1(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,3R)-3-({[(tert-butoxy)carbonyl]amino}methyl)-2,2-difluorocyclopropane-1-carboxylicacid,trans typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where a suitable alkene is reacted with a carbene precursor under controlled conditions.

    Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as difluoromethyl halides or difluoromethyl sulfonates in the presence of a base.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base to form the tert-butoxycarbonyl (Boc) protected amine.

    Coupling Reactions: The protected amine is then coupled with the cyclopropane ring using standard peptide coupling reagents such as EDCI or HATU.

Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the difluoromethyl group.

    Reduction: Reduction reactions can target the carbonyl group or the difluoromethyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon or the difluoromethyl carbon.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products:

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as alcohols or amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme mechanisms.
  • Used in the design of enzyme inhibitors.

Medicine:

  • Explored for its potential as a drug candidate due to its unique structural features.
  • Studied for its activity against specific biological targets.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.
  • Applied in the development of new catalysts and reagents.

Mechanism of Action

The mechanism of action of rac-(1R,3R)-3-({[(tert-butoxy)carbonyl]amino}methyl)-2,2-difluorocyclopropane-1-carboxylicacid,trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities but differ in substituents, influencing their reactivity, stability, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Key Substituents Applications
rac-(1R,3R)-3-({[(tert-Butoxy)carbonyl]amino}methyl)-2,2-difluorocyclopropane-1-carboxylic acid, trans C₁₁H₁₀N₂O₂ ~202.21 (calculated) 251.23* Boc-protected aminomethyl, 2,2-difluoro cyclopropane, carboxylic acid Drug intermediates, materials science
rac-(1R,2R)-2-[(tert-Butoxy)carbonyl]cyclopropane-1-carboxylic acid C₉H₁₄O₄ 186.20 1909288-13-6 Boc group, cyclopropane, carboxylic acid (no fluorine or aminomethyl) Pharmaceuticals, materials science
rac-(1R,3S)-3-Cyclopropyl-2,2-difluorocyclopropane-1-carboxylic acid, trans C₈H₁₀F₂O₂ 188.16 (calculated) 2309431-51-2 Cyclopropyl, 2,2-difluoro cyclopropane, carboxylic acid (no Boc or aminomethyl) Synthetic intermediates
rac-(1R,2R)-2-(4-Fluorophenyl)cyclopropane-1-carboxylic acid, trans C₁₀H₉FO₂ 180.18 (calculated) - 4-Fluorophenyl, cyclopropane, carboxylic acid Drug discovery (e.g., enzyme inhibitors)
rac-(1R,2R)-2-[4-(Trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid, trans C₁₁H₉F₃O₂ 230.18 201164-18-3 4-Trifluoromethylphenyl, cyclopropane, carboxylic acid High-performance materials
rac-(1R,3R)-3-(Aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride C₅H₈ClF₂NO₂ 195.58 (calculated) 2759482-07-8 Unprotected aminomethyl, 2,2-difluoro cyclopropane, hydrochloride salt Water-soluble intermediates

*Note: The CAS number provided (251.23) is inconsistent with standard formatting and may be incomplete or erroneous.

Key Differences and Implications

  • Boc Protection vs. Free Amine : The Boc group in the target compound stabilizes the amine during synthesis, whereas the hydrochloride salt (CAS 2759482-07-8) offers higher aqueous solubility but requires deprotection for further functionalization .
  • Fluorination: The 2,2-difluoro substitution in the target compound enhances metabolic stability compared to non-fluorinated analogs like CAS 1909288-13-5.
  • Aromatic vs. Aliphatic Substituents : Compounds with aromatic groups (e.g., 4-fluorophenyl) exhibit distinct electronic properties compared to aliphatic Boc-protected derivatives, impacting their use in π-π stacking interactions or hydrophobic environments .

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